Norfenefrine hydrochloride

Catalog No.
S611932
CAS No.
4779-94-6
M.F
C8H12ClNO2
M. Wt
189.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norfenefrine hydrochloride

CAS Number

4779-94-6

Product Name

Norfenefrine hydrochloride

IUPAC Name

3-(2-amino-1-hydroxyethyl)phenol;hydrochloride

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

InChI

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H

InChI Key

OWMFSWZUAWKDRR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(CN)O.Cl

Synonyms

3-octopamine, A.S. COR, alpha-(aminomethyl)-3-hydroxybenzyl alcohol, m-octopamine, Norfenefrin Ziethen, Norfenefrin-ratiopharm, norfenefrine, norfenefrine citrate (1:1), (R)-(R-(R*,R*))-isomer, norfenefrine citrate (1:1), (R-(R*,R*))-isomer, norfenefrine hydrochloride, norfenefrine hydrochloride, (+,-)-isomer, norfenefrine hydrochloride, (R)-isomer, norfenefrine hydrochloride, (S)-isomer, norfenefrine sulfate, norfenefrine, (+)-isomer, norfenefrine, (+,-)-isomer, norfenefrine, (-)-isomer, norfenefrine, 2H-labeled cpd, norphenylephrine, Novadral

Canonical SMILES

C1=CC(=CC(=C1)O)C(C[NH3+])O.[Cl-]

Vasoconstrictor:

Norfenefrine hydrochloride, a sympathomimetic amine, possesses vasoconstrictive properties similar to its parent compound, ephedrine. This ability to constrict blood vessels has been explored in scientific research for its potential applications in various areas:

  • Local Anesthesia: Studies have investigated the use of norfenefrine hydrochloride as an adjunctive agent in local anesthesia to prolong the duration of the anesthetic block by promoting vasoconstriction at the injection site, thereby reducing blood flow and drug dispersal [].

Hemostasis:

The vasoconstrictive properties of norfenefrine hydrochloride have also been investigated for its potential use in controlling bleeding in various settings:

  • Nasal Bleeding (Epistaxis): Research suggests that topical application of norfenefrine hydrochloride may be effective in treating nosebleeds by constricting blood vessels in the nasal mucosa [].

Other Potential Applications:

Limited scientific research has explored the potential use of norfenefrine hydrochloride for other conditions, including:

  • Urinary Incontinence: A small study investigated the use of norfenefrine hydrochloride for female stress incontinence, but further research is needed to confirm its efficacy.

Norfenefrine hydrochloride, also known as meta-octopamine or 3,β-dihydroxyphenethylamine, is a sympathomimetic agent primarily utilized in the treatment of hypotension (low blood pressure). It acts as an adrenergic agent, functioning mainly as an agonist for the alpha-1 adrenergic receptors. This compound is marketed in various regions, including Europe, Japan, and Mexico, under brand names such as Novadral and Energona .

The molecular formula for norfenefrine hydrochloride is C8H11NO2·ClH, with a molecular weight of approximately 189.639 g/mol. It exists in a racemic form and has no defined stereocenters, indicating that it is a mixture of enantiomers .

Norfenefrine hydrochloride acts as an alpha-adrenergic agonist, mimicking the effects of the neurotransmitter norepinephrine by binding to alpha-adrenergic receptors [, ]. This activation leads to various physiological effects, including:

  • Vasoconstriction: Norfenefrine hydrochloride can cause blood vessels to constrict, thereby increasing blood pressure [].
  • Smooth muscle contraction: Activation of alpha-adrenergic receptors in the bladder muscles can help improve stress incontinence.
  • Toxicity: Limited data exists on the specific toxicity of norfenefrine hydrochloride. However, based on its similarity to other sympathomimetic drugs, potential side effects include:
    • Increased heart rate and blood pressure [].
    • Anxiety and insomnia [].
    • Headache and dizziness [].
  • Flammability: Norfenefrine hydrochloride is likely not flammable due to its ionic structure.
  • Reactivity: Norfenefrine hydrochloride may react with strong acids or bases, causing decomposition.

Please Note:

  • The information on physical and chemical properties, specific reactions, and detailed safety data is limited due to the niche use of norfenefrine hydrochloride. Further research may be needed to obtain a more comprehensive picture.
  • Norfenefrine hydrochloride is a prescription drug and should only be used under the supervision of a qualified healthcare professional.
Typical of phenethylamine derivatives. It can undergo oxidation to form m-hydroxymandelic acid and may also participate in hydrolysis reactions. The compound's structure allows it to engage in reactions that modify its hydroxyl groups or the amine functionality, which can lead to derivatives with altered pharmacological properties .

As an alpha-1 adrenergic receptor agonist, norfenefrine hydrochloride induces vasoconstriction by activating smooth muscle contraction in blood vessels. This mechanism is crucial for its therapeutic effect in managing acute hypotensive states such as those occurring during surgeries or severe infections . Additionally, norfenefrine has been noted to play a role as a minor neurotransmitter in the central nervous system, contributing to various physiological responses .

The synthesis of norfenefrine hydrochloride typically involves several key steps:

  • Starting Material: The process often begins with phenethylamine derivatives.
  • Hydroxylation: Hydroxylation at specific positions on the aromatic ring is crucial for forming the compound's characteristic structure.
  • Formation of Hydrochloride Salt: The final step usually involves reacting the base form of norfenefrine with hydrochloric acid to yield norfenefrine hydrochloride.

Norfenefrine hydrochloride is primarily used in clinical settings for:

  • Treatment of Hypotension: It is effective in managing low blood pressure during surgical procedures and other medical conditions.
  • Adjunct Therapy: It may be used alongside other medications to enhance cardiovascular stability during critical care situations .

Research indicates that norfenefrine interacts with various adrenergic receptors, primarily influencing alpha-adrenergic pathways. Its interactions can lead to significant vasoconstriction effects, which are beneficial in treating hypotensive episodes. Further studies have explored its interactions with other neurotransmitter systems, revealing potential influences on dopaminergic and serotonergic pathways as well .

Norfenefrine shares structural similarities with several other compounds within the phenethylamine class. Here is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Features
NorepinephrineHighVasopressorEndogenous catecholamine; more potent than norfenefrine
PhenylephrineModerateNasal decongestantPrimarily acts on alpha-1 receptors; less CNS activity
OctopamineHighMinor neurotransmitterStructural isomer; less potent than norfenefrine
MetaraminolModerateHypotension treatmentHas both alpha and beta activity
MidodrineLowOrthostatic hypotensionProdrug; converted to active form in the body

Norfenefrine's unique position lies in its specific action on alpha-1 adrenergic receptors while being less potent than norepinephrine but more effective than some other sympathomimetics like phenylephrine and metaraminol .

Optimization of Solid-Phase Synthesis Routes for Norfenefrine Derivatives

The traditional synthesis of norfenefrine hydrochloride, as outlined in patent CN1824645A, begins with m-hydroxybenzaldehyde undergoing nitroaldol reaction with nitromethane in the presence of sodium methoxide or potassium hydroxide. Key steps include:

  • Nitroalkane addition: Reacting m-hydroxybenzaldehyde with nitromethane yields 3-(2-nitro-1-hydroxyethyl)phenol.
  • Catalytic hydrogenation: Reduction of the nitro group to an amine using palladium-on-carbon (Pd/C) under hydrogen atmosphere.
  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Recent innovations leverage solid-phase peptide synthesis (SPPS) principles for norfenefrine derivatives. Mazzarino et al. demonstrated that HILIC-based purification achieves >99% purity for norfenefrine sulfate, a metabolite prohibited in sports doping. SPPS advantages include reduced side reactions and improved scalability, particularly for structurally related phenethylamines.

Table 1: Comparative Analysis of Norfenefrine Synthesis Routes

MethodYield (%)Purity (%)Key ReagentsReference
Classical nitroaldol68–7295–97NaOMe, Pd/C, HCl
SPPS-modified82–8599.5+Fmoc-AA, HATU, HILIC

Green Chemistry Approaches in Large-Scale Production

Sustainable synthesis routes utilizing bio-based precursors have emerged. A 2019 study achieved norfenefrine synthesis from 3-vinylphenol (derived from cashew nut shell liquid) via hydroxyamination using iron catalysts and O-pivaloylhydroxylammonium triflate, yielding 70% product with 97% atom efficiency. Critical advancements include:

  • Solvent selection: Deep eutectic solvents (DES) composed of choline chloride and urea reduce waste by 40% compared to dichloromethane.
  • Catalytic systems: Iron-catalyzed C–N bond formation eliminates stoichiometric metal reagents, decreasing heavy metal contamination.

Renewable feedstock integration:

  • Cardanol-derived 3-vinylphenol replaces petroleum-based m-hydroxybenzaldehyde.
  • Byproducts (1-octene, propene) are repurposed for polymer production, enhancing process sustainability.

Chromatographic Purity Profiling Using HILIC-Based Systems

Hydrophilic interaction liquid chromatography (HILIC) has become the gold standard for norfenefrine analysis due to its superior retention of polar metabolites. Key parameters from recent studies:

Table 2: HILIC Method Optimization for Norfenefrine Analysis

ColumnMobile Phase (ACN:H₂O)pHRetention Time (min)LOD (ng/mL)Reference
ZIC®-HILIC85:15 (+0.1% FA)3.07.980
Luna® HILIC 200Å90:10 (+5mM NH₄Ac)4.58.2150
Acquity BEH Amide95:5 (+0.05% TFA)2.86.850

Critical findings:

  • Ion-pairing effects: 5mM ammonium acetate improves peak symmetry (asymmetry factor <1.2) compared to formic acid.
  • Temperature sensitivity: Column heating to 40°C reduces retention time variability by 12% in high-throughput screening.
  • Purity validation: DSC analysis confirms melting points at 159°C ± 0.5°C, correlating with 99.97% purity via NMR and LC-HRMS.

α1-Adrenergic receptors (α1-ARs) belong to the G protein-coupled receptor (GPCR) superfamily, primarily coupling to Gq/11 proteins to activate phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). Norfenefrine hydrochloride, as a synthetic catecholamine derivative, mimics endogenous agonists like norepinephrine by binding to the orthosteric site of α1-ARs, inducing conformational changes that facilitate downstream signaling.

Structural Determinants of Gq Protein Coupling Efficiency

The efficiency of Gq protein coupling to α1-ARs is governed by conserved structural motifs within the receptor’s intracellular domains. Cryo-electron microscopy (cryo-EM) studies of the α1A-AR subtype bound to norepinephrine have identified critical residues mediating Gq interaction, including Phe3127.39 and Met2926.55 in transmembrane helices 6 and 7 [4]. These residues stabilize the active-state conformation by forming a hydrophobic pocket that accommodates the C-terminal α5 helix of Gαq.

Comparative analysis of α1-AR subtypes (α1A, α1B, α1D) reveals divergent coupling efficiencies attributable to variations in intracellular loop 3 (ICL3). For instance, α1A-AR exhibits stronger basal Gq activity than α1B-AR due to a shorter ICL3, reducing steric hindrance during G protein engagement [4]. Norfenefrine’s efficacy as a Gq activator correlates with its ability to induce a receptor conformation that maximizes these interactions, as demonstrated by hydrogen/deuterium exchange studies showing enhanced stabilization of the Gαq-binding interface upon agonist binding [5].

Table 1: Key Residues Influencing Gq Coupling in α1-Adrenergic Receptor Subtypes

Receptor SubtypeCritical ResiduesStructural Role
α1A-ARPhe3127.39, Met2926.55Stabilize active-state conformation; mediate Gαq docking
α1B-ARLeu3107.39, Val2906.55Reduce hydrophobic interactions with Gαq
α1D-ARPhe3097.39, Met2896.55Moderate coupling due to elongated ICL3

Comparative Efficacy in PIP2 Pathway Activation Across Vascular Beds

Norfenefrine hydrochloride’s capacity to activate the PIP2 hydrolysis pathway varies significantly across vascular beds, reflecting differences in α1-AR subtype expression and downstream signaling amplification. In rabbit pulmonary artery models, norfenefrine induces robust contractions mediated by α1A-ARs, with EC50 values comparable to phenylephrine [3]. However, in mesenteric arteries, its potency decreases by 2.3-fold, likely due to higher α1D-AR density, which exhibits lower PLCβ coupling efficiency [4].

Tissue-specific disparities also arise from variations in receptor reserve and phosphoinositide metabolism. Renal arteries, for example, demonstrate rapid PIP2 depletion upon norfenefrine stimulation, attributed to high expression of PLCβ3 isoforms with superior catalytic activity [2]. Conversely, cutaneous vessels show slower IP3 accumulation, possibly due to co-activation of inhibitory Gi pathways that attenuate Gq signaling [5].

Table 2: Tissue-Specific PIP2 Pathway Activation by Norfenefrine Hydrochloride

Vascular BedPredominant α1-AR SubtypeIP3 Production Rate (nmol/min/mg)Maximal Contraction (% of Phenylephrine)
Pulmonary Arteryα1A4.8 ± 0.398 ± 5
Mesenteric Arteryα1D2.1 ± 0.472 ± 8
Renal Arteryα1A/α1B5.6 ± 0.6105 ± 4
Cutaneous Veinα1B1.4 ± 0.265 ± 6

Allosteric Modulation of Receptor Conformational States

Allosteric modulators can fine-tune norfenefrine’s efficacy by stabilizing distinct α1-AR conformations. The extracellular vestibule of α1A-AR harbors a secondary binding site for synthetic nanobodies, such as Nb29, which enhances agonist-induced signaling by constricting the orthosteric pocket around norfenefrine [4]. Molecular dynamics simulations suggest that Nb29 binding reorients extracellular loop 2 (ECL2), increasing the dwell time of norfenefrine in the active-site cleft.

Negative allosteric modulation is exemplified by tamsulosin, a selective antagonist that binds to a pocket formed by transmembrane helices 2 and 7. This interaction induces a rotameric shift in Phe862.64, sterically hindering norfenefrine’s access to the orthosteric site [4]. Such modulation highlights the potential for developing subtype-selective allosteric drugs that augment or inhibit norfenefrine’s vasopressive effects without competing for the primary binding site.

Related CAS

536-21-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

Pictograms

Irritant

Irritant

Other CAS

4779-94-6
15308-34-6

Wikipedia

Norfenefrine hydrochloride

Dates

Modify: 2023-08-15

Explore Compound Types